1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

Description

BenchChem offers high-quality 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,3-difluoro-6-nitrophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO3/c1-5(13)4-6-8(12(14)15)3-2-7(10)9(6)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTSDDZTPXZWEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558217 | |

| Record name | 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121247-16-3 | |

| Record name | 1-(2,3-Difluoro-6-nitrophenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121247-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanone, 1-(2,3-difluoro-6-nitrophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one, a fluorinated nitroaromatic compound of interest in medicinal chemistry and materials science.

Chemical Identity and Physical Properties

1-(2,3-Difluoro-6-nitrophenyl)propan-2-one is a substituted aromatic ketone. The presence of two fluorine atoms and a nitro group on the phenyl ring, combined with a propanone moiety, imparts unique electronic and chemical characteristics to the molecule. These features make it a valuable building block for the synthesis of more complex chemical entities.

Table 1: Physicochemical Properties of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

| Property | Value | Source |

| CAS Number | 121247-16-3 | [1][2] |

| Molecular Formula | C₉H₇F₂NO₃ | [1][2] |

| Molecular Weight | 215.15 g/mol | [1][2] |

| Boiling Point | 283.4 °C at 760 mmHg | [3] |

| Flash Point | 125.2 °C | |

| Melting Point | Not available | |

| Solubility | Not available |

Spectroscopic Data

Detailed experimental spectroscopic data for 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one is not widely published. However, based on the known structure, the following characteristic signals can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons adjacent to the carbonyl group, and the methyl protons of the acetyl group. The coupling patterns of the aromatic protons will be influenced by the fluorine and nitro substituents.

-

¹³C NMR: The carbon spectrum will display distinct signals for the carbonyl carbon, the carbons of the aromatic ring (with C-F couplings), the methylene carbon, and the methyl carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is anticipated to show strong absorption bands characteristic of:

-

C=O stretching of the ketone (around 1715 cm⁻¹).

-

Asymmetric and symmetric stretching of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹).

-

C-F stretching vibrations.

-

Aromatic C-H and C=C stretching.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M+) at m/z 215.15, with fragmentation patterns corresponding to the loss of acetyl, nitro, and other functional groups.

Synthesis and Reactivity

3.1. Synthesis

A plausible synthetic route to 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one involves the nucleophilic aromatic substitution (SNAᵣ) reaction of a suitable trifluoronitrobenzene precursor with the enolate of acetone.

Proposed Synthetic Pathway:

Figure 1: Proposed synthesis of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one.

Experimental Protocol (Hypothetical):

A detailed, validated experimental protocol for this specific synthesis is not available in the cited literature. However, a general procedure would likely involve the following steps:

-

Enolate Formation: A strong, non-nucleophilic base (e.g., sodium hydride or lithium diisopropylamide) is added to a solution of acetone in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) at a low temperature to generate the acetone enolate.

-

Nucleophilic Substitution: A solution of 1,2,3-trifluoro-4-nitrobenzene in the same solvent is added dropwise to the enolate solution. The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The product is then extracted into an organic solvent, washed, dried, and purified using techniques such as column chromatography or distillation.

3.2. Reactivity

The reactivity of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one is dictated by its functional groups:

-

Ketone Carbonyl Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of derivatizations such as reduction to an alcohol, reductive amination, or formation of hydrazones and oximes.

-

Aromatic Ring: The electron-withdrawing nature of the nitro and fluoro groups deactivates the aromatic ring towards electrophilic substitution. However, it activates the ring for further nucleophilic aromatic substitution, potentially allowing for the displacement of one of the fluorine atoms by a strong nucleophile under forcing conditions.

-

Nitro Group: The nitro group can be reduced to an amino group, which is a key transformation for the synthesis of various biologically active molecules. This reduction can be achieved using various reagents, such as catalytic hydrogenation or metal-acid combinations.

Potential Applications in Drug Development and Research

While specific biological activity data for 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one is not yet reported, its structural motifs are present in various pharmacologically active compounds.

-

Scaffold for Bioactive Molecules: The difluoronitrophenyl moiety is a key component in a range of compounds investigated for their potential as kinase inhibitors, anti-inflammatory agents, and herbicides. The propanone side chain offers a versatile handle for further chemical modifications to explore structure-activity relationships.

-

Intermediate in Medicinal Chemistry: The ability to transform the ketone and nitro functionalities allows this compound to serve as a valuable intermediate in the synthesis of more complex drug candidates. For instance, reduction of the nitro group to an amine, followed by further derivatization, is a common strategy in drug discovery.

Logical Workflow for Investigating Biological Potential:

References

An In-depth Technical Guide to 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

This technical guide provides a comprehensive overview of 1-(2,3-difluoro-6-nitrophenyl)propan-2-one, a compound of interest in chemical and proteomics research. This document is intended for researchers, scientists, and professionals in drug development, offering key data on its chemical identity, properties, and structure.

Chemical Identity and Nomenclature

The compound is systematically identified by its IUPAC name, 1-(2,3-difluoro-6-nitrophenyl)propan-2-one.[1] It is also known by other synonyms such as 3-Acetylmethyl-1,2-difluoro-4-nitrobenzene and 2-Propanone, 1-(2,3-difluoro-6-nitrophenyl)-.[1] The Chemical Abstracts Service (CAS) has assigned the registry number 121247-16-3 to this compound.[1][2]

Physicochemical Properties

A summary of the key computed physicochemical properties of 1-(2,3-difluoro-6-nitrophenyl)propan-2-one is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₇F₂NO₃ | PubChem[1][2] |

| Molecular Weight | 215.15 g/mol | PubChem[1][2] |

| Monoisotopic Mass | 215.03939941 Da | PubChem[1] |

| XLogP3 | 1.6 | PubChem[1] |

| Polar Surface Area | 62.9 Ų | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

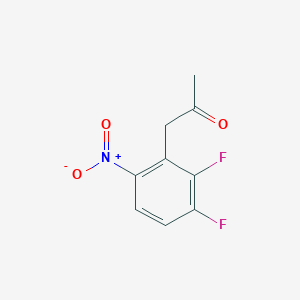

Chemical Structure

The molecular structure of 1-(2,3-difluoro-6-nitrophenyl)propan-2-one consists of a difluoronitrophenyl ring attached to a propan-2-one moiety. The precise arrangement of these functional groups is depicted in the diagram below.

Caption: 2D structure of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one.

Experimental Protocols

Logical Relationships of Compound Data

The following diagram illustrates the logical flow of information for characterizing 1-(2,3-difluoro-6-nitrophenyl)propan-2-one, from its fundamental identifiers to its structural and property data.

Caption: Information workflow for 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one.

Biological Activity and Applications

Currently, there is limited publicly available information regarding the specific biological activities or signaling pathway involvements of 1-(2,3-difluoro-6-nitrophenyl)propan-2-one. The compound is listed as a biochemical for proteomics research, suggesting its potential use as a research tool or intermediate in the synthesis of more complex molecules.[2] Further research is required to elucidate its biological role and potential applications in drug development.

References

Technical Guide: 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one (CAS No. 121247-16-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one, a key intermediate in the synthesis of fluoroquinolone antibiotics. This document consolidates available chemical data, outlines a probable synthetic context, and discusses the ultimate biological target of the final antibiotic products. Due to the nature of this compound as a synthetic intermediate, publicly available data on its specific biological activity and detailed experimental protocols are limited. This guide, therefore, focuses on its physicochemical properties, a generalized synthetic pathway, and the established mechanism of action for the quinolone class of antibiotics.

Chemical Identification and Properties

1-(2,3-Difluoro-6-nitrophenyl)propan-2-one is a substituted aromatic ketone. Its identity is definitively established by its Chemical Abstracts Service (CAS) Registry Number.

| Property | Value | Source |

| CAS Number | 121247-16-3 | [1] |

| Molecular Formula | C₉H₇F₂NO₃ | [2] |

| Molecular Weight | 215.15 g/mol | [2] |

| IUPAC Name | 1-(2,3-difluoro-6-nitrophenyl)propan-2-one | [1] |

| Synonyms | 3-Acetylmethyl-1,2-difluoro-4-nitrobenzene, 2-Propanone, 1-(2,3-difluoro-6-nitrophenyl)- | [1][2] |

| Boiling Point | 115-116 °C at 0.2 Torr | [2] |

| Density | 1.377 g/cm³ | [2] |

| Flash Point | 125.2 °C | [2] |

| Refractive Index | 1.514 | [2] |

Role in Pharmaceutical Synthesis

1-(2,3-Difluoro-6-nitrophenyl)propan-2-one is primarily utilized as a building block in the synthesis of fluoroquinolone antibiotics.[3][4][5][6][7] Fluoroquinolones are a class of broad-spectrum antibiotics that are highly effective against a variety of bacterial infections. The presence of the difluoro-nitrophenyl moiety is crucial for constructing the core quinolone scaffold, which is essential for its antibacterial activity.

Generalized Synthetic Pathway

The subsequent conversion to the target compound and its use in quinolone synthesis is a multi-step process. The diagram below illustrates a generalized workflow for the synthesis of a quinolone antibiotic, highlighting the position of the title compound as a key intermediate.

References

- 1. 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one | C9H7F2NO3 | CID 14268876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Nonclassical biological activities of quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents | Semantic Scholar [semanticscholar.org]

- 7. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]

Technical Guide: Physicochemical Properties of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a concise summary of the key physicochemical properties of the chemical compound 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one. The information presented is based on publicly available data.

Core Compound Data

1-(2,3-Difluoro-6-nitrophenyl)propan-2-one is a substituted aromatic ketone. The presence of two fluorine atoms and a nitro group on the phenyl ring, combined with a propan-2-one moiety, suggests its potential utility as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.

Quantitative Data Summary

The fundamental molecular properties of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one are summarized in the table below for ease of reference.

| Property | Value |

| Molecular Formula | C₉H₇F₂NO₃[1][2] |

| Molecular Weight | 215.15 g/mol [1][2] |

| CAS Number | 121247-16-3[1][2] |

Experimental Protocols and Methodologies

A comprehensive search of publicly accessible scientific literature and chemical databases did not yield detailed experimental protocols for the synthesis or analysis of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one. While general synthetic strategies for similar compounds, such as nucleophilic aromatic substitution on highly substituted nitrobenzenes, are well-established, specific reaction conditions, purification methods, and analytical procedures for this particular molecule are not documented in the available resources.

Signaling Pathways and Biological Activity

Information regarding the biological activity of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one and its potential role in any signaling pathways is not available in the public domain. The compound is primarily cataloged as a chemical intermediate, and as such, its biological effects have likely not been the subject of extensive investigation.

Due to the absence of information on experimental workflows or biological signaling pathways involving 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one, the creation of corresponding diagrams as requested is not possible at this time. Further research and publication in peer-reviewed literature would be necessary to elucidate these aspects of the compound's profile.

References

Spectroscopic Profile of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one. Due to the absence of publicly available experimental spectra, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, generated using established spectroscopic principles and computational tools. This guide also includes detailed, representative experimental protocols for each spectroscopic technique, intended to aid researchers in the acquisition of actual data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one. These predictions are based on computational models and analysis of characteristic functional group frequencies.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.6 | m | 1H | Ar-H |

| ~7.4 - 7.2 | m | 1H | Ar-H |

| 4.12 | s | 2H | -CH₂- |

| 2.25 | s | 3H | -CH₃ |

Note: Chemical shifts for aromatic protons are estimations and can be influenced by the complex interplay of the electron-withdrawing nitro group and the fluorine atoms. The multiplicity is predicted as a multiplet (m) due to potential complex spin-spin coupling with fluorine atoms and each other.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~204 | C =O |

| ~150 (dd) | C -F |

| ~148 (dd) | C -F |

| ~145 | C -NO₂ |

| ~130 | Ar-C |

| ~125 | Ar-C |

| ~120 | Ar-C |

| ~50 | -C H₂- |

| ~30 | -C H₃ |

Note: The chemical shifts for the fluorine-bearing aromatic carbons are expected to appear as doublets of doublets (dd) due to C-F coupling. The exact chemical shifts and coupling constants would need to be determined experimentally.

Predicted ¹⁹F NMR Data

Predicting precise ¹⁹F NMR chemical shifts without specialized software and experimental reference data is challenging. However, the two fluorine atoms on the aromatic ring are in different chemical environments and would be expected to appear as two distinct signals, likely in the range of -120 to -160 ppm relative to CFCl₃. Each signal would likely be a multiplet due to coupling with the aromatic protons and potentially with each other.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2960-2850 | Weak | Aliphatic C-H Stretch |

| ~1720 | Strong | C=O Stretch (Ketone) |

| ~1600 & ~1475 | Medium | Aromatic C=C Stretch |

| ~1530 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~1250-1100 | Strong | C-F Stretch |

| ~850 | Medium-Strong | C-N Stretch |

Note: The strong absorptions corresponding to the nitro group (NO₂) and the carbonyl group (C=O) are expected to be the most characteristic features of the IR spectrum.[1][2][3][4][5]

Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 215.04 | [M]⁺, Molecular Ion |

| 198 | [M - OH]⁺ |

| 172 | [M - CH₃CO]⁺ |

| 155 | [M - NO₂ - F]⁺ |

| 142 | [C₇H₂F₂O]⁺ |

| 43 | [CH₃CO]⁺ (likely base peak) |

Note: The molecular ion peak is predicted based on the compound's molecular formula (C₉H₇F₂NO₃) and monoisotopic mass.[6] The fragmentation pattern is a prediction based on the expected cleavage of the weakest bonds and the formation of stable fragments.

Experimental Protocols

The following are detailed, representative methodologies for the acquisition of NMR, IR, and MS spectra for a solid organic compound like 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (for ¹H and ¹³C NMR). For ¹⁹F NMR, an external reference may be used.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrument Setup:

-

Insert the sample into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is typically used.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal or external standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and correlate them with specific functional groups (e.g., C=O, NO₂, C-F, aromatic C-H).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source or a high-resolution mass spectrometer (HRMS).

Procedure:

-

Sample Introduction:

-

For GC-MS: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject a small volume of the solution into the GC, where the compound will be vaporized and separated from the solvent before entering the mass spectrometer.

-

For Direct Infusion: Dissolve the sample in an appropriate solvent and infuse it directly into the ion source of the mass spectrometer.

-

-

Ionization:

-

In the ion source (e.g., using EI at 70 eV), the sample molecules are bombarded with electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions.

-

-

Mass Analysis:

-

The ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain insights into the structure of the molecule. High-resolution mass spectrometry can be used to determine the elemental composition of the molecular ion and its fragments.

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described above.

Caption: General workflow for NMR spectroscopy.

Caption: General workflow for FTIR-ATR spectroscopy.

Caption: General workflow for mass spectrometry.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one | C9H7F2NO3 | CID 14268876 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one. Due to the limited availability of experimental data in peer-reviewed literature, this document combines information from chemical suppliers, publicly available databases, and analogous chemical syntheses to present a thorough profile of the compound. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who are interested in utilizing or further investigating this molecule.

Introduction

1-(2,3-Difluoro-6-nitrophenyl)propan-2-one is a fluorinated nitroaromatic compound with potential applications in organic synthesis and medicinal chemistry. The presence of a nitro group and fluorine atoms on the phenyl ring, combined with a propan-2-one moiety, suggests that this molecule could serve as a versatile building block for the synthesis of more complex chemical entities. The electron-withdrawing nature of the nitro and fluoro substituents can influence the reactivity of the aromatic ring and the adjacent propanone group, making it a subject of interest for various chemical transformations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one is presented in the table below. It is important to note that some of the data is sourced from commercial suppliers and may be predicted rather than experimentally determined.

| Property | Value | Source |

| Molecular Formula | C₉H₇F₂NO₃ | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 215.15 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| CAS Number | 121247-16-3 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | 283.4°C at 760 mmHg | --INVALID-LINK--[3] |

| Flash Point | 125.2°C | --INVALID-LINK-- |

| Solubility | Data not available | |

| Computed XLogP3 | 1.6 | --INVALID-LINK--[2] |

| Topological Polar Surface Area | 62.9 Ų | --INVALID-LINK--[2] |

| Monoisotopic Mass | 215.03939941 Da | --INVALID-LINK--[2] |

Experimental Protocols

Proposed Synthesis of 2,3-Difluoro-6-nitrophenol (Intermediate)

This protocol is adapted from a patented process for the preparation of 2,3-difluoro-6-nitrophenol.[4]

Materials:

-

1,2,3-Trifluoro-4-nitrobenzene

-

Aqueous solution of an alkali metal or alkaline earth metal hydroxide (e.g., NaOH or KOH)

-

Acid for pH adjustment (e.g., HCl or H₂SO₄)

-

Deionized water

Procedure:

-

1,2,3-Trifluoro-4-nitrobenzene is reacted with an aqueous solution of an alkali metal or alkaline earth metal hydroxide. The reaction is conducted in the absence of an organic solvent at a temperature between 20°C and 100°C.

-

Upon completion of the reaction, the mixture is cooled, and the pH is adjusted to a value between 1 and 6 by the addition of an acid.

-

The resulting product, 2,3-difluoro-6-nitrophenol, is then isolated and purified by steam distillation.

Proposed Synthesis of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

This proposed step involves the alkylation of the synthesized 2,3-difluoro-6-nitrophenol with chloroacetone. This is a standard method for the synthesis of aryl acetones from phenols.

Materials:

-

2,3-Difluoro-6-nitrophenol

-

Chloroacetone

-

A suitable base (e.g., K₂CO₃ or NaH)

-

An appropriate solvent (e.g., acetone or DMF)

Procedure:

-

To a solution of 2,3-difluoro-6-nitrophenol in a suitable solvent, a base is added to deprotonate the phenolic hydroxyl group.

-

Chloroacetone is then added to the reaction mixture.

-

The reaction is stirred at an appropriate temperature (ranging from room temperature to reflux) until the starting material is consumed (monitored by TLC).

-

After the reaction is complete, the mixture is worked up by quenching with water and extracting the product with an organic solvent.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one.

Reactivity and Spectroscopic Analysis

Reactivity

No specific data on the reactivity of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one is available in the searched literature. However, the chemical structure suggests several potential reaction sites:

-

The aromatic ring: The presence of two fluorine atoms and a nitro group makes the ring electron-deficient and susceptible to nucleophilic aromatic substitution.

-

The nitro group: The nitro group can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceutical intermediates.

-

The ketone group: The carbonyl group can undergo a variety of reactions, including reduction to an alcohol, reductive amination, and reactions involving the enolate, such as aldol condensation or alkylation.

Spectroscopic Data

Experimentally determined spectroscopic data (NMR, IR, MS) for 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one are not available in the public domain. For researchers who synthesize this compound, the following are expected characteristic signals:

-

¹H NMR: Signals corresponding to the aromatic protons and the protons of the propan-2-one moiety.

-

¹³C NMR: Resonances for the carbons of the aromatic ring, the carbonyl carbon, and the methyl and methylene carbons of the propan-2-one group. The carbon signals will show splitting due to coupling with the fluorine atoms.

-

¹⁹F NMR: Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ketone (typically around 1715 cm⁻¹), the N-O stretching of the nitro group (around 1530 and 1350 cm⁻¹), and C-F stretching vibrations.[5][6][7][8]

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and cleavage of the propanone side chain.[9][10][11][12]

Biological Activity

There is no information available in the searched literature regarding the biological activity or any involvement in signaling pathways of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one. However, many nitroaromatic and fluorinated compounds exhibit a wide range of biological activities.[13] Derivatives of nitrophenyl compounds have been investigated for their potential as antiproliferative and antimicrobial agents.[14][15] Therefore, this compound could be a candidate for biological screening in various assays.

Visualizations

Proposed Synthetic Pathway

The following diagram illustrates the proposed two-step synthesis of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one.

Caption: Proposed synthesis of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one.

Logical Workflow for Compound Characterization

This diagram outlines a logical workflow for the characterization of the synthesized compound.

Caption: Workflow for the characterization of the synthesized compound.

Conclusion

1-(2,3-Difluoro-6-nitrophenyl)propan-2-one is a chemical compound with potential for further research and application, particularly in the fields of synthetic and medicinal chemistry. This guide has consolidated the currently available information on its physical and chemical properties. While experimental data is sparse, this document provides a foundational understanding of the compound, including a proposed synthetic route and expected analytical characteristics. Further experimental investigation is required to fully elucidate its properties, reactivity, and potential biological activities. This guide serves as a starting point for researchers and professionals to design and execute such studies.

References

- 1. scbt.com [scbt.com]

- 2. 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one | C9H7F2NO3 | CID 14268876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(2,3-difluoro-6-nitrophenyl)propan-2-one121247-16-3,Purity98%_Career Henan Chemical Co [molbase.com]

- 4. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. researchgate.net [researchgate.net]

- 10. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 11. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iris.cnr.it [iris.cnr.it]

- 15. Evaluating the biological properties of synthetic 4-nitrophenyl functionalized benzofuran derivatives with telomeric DNA binding and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential starting materials and a plausible synthetic route for the preparation of 1-(2,3-difluoro-6-nitrophenyl)propan-2-one, a key intermediate in various research and development applications. The synthesis primarily involves a nucleophilic aromatic substitution (SNAr) reaction.

Core Starting Materials

The synthesis of 1-(2,3-difluoro-6-nitrophenyl)propan-2-one is achieved through the reaction of two primary starting materials: an activated aromatic electrophile and a ketone-derived nucleophile.

-

Electrophile: 1,2,3-Trifluoro-4-nitrobenzene

-

CAS Number: 771-69-7

-

Molecular Formula: C₆H₂F₃NO₂

-

Role: This compound serves as the aromatic backbone of the target molecule. The presence of three fluorine atoms and a strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack. The fluorine atom at the 2-position is the most likely leaving group in the SNAr reaction due to the ortho- and para-activation by the nitro group.

-

-

Nucleophile Precursor: Acetone

-

CAS Number: 67-64-1

-

Molecular Formula: C₃H₆O

-

Role: Acetone is the source of the propan-2-one side chain.[1] It is deprotonated by a strong base to form its enolate, which then acts as the carbon nucleophile in the SNAr reaction. Acetone is a readily available and versatile solvent and reagent in organic synthesis.[1][2][3]

-

Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most probable synthetic route for 1-(2,3-difluoro-6-nitrophenyl)propan-2-one is a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the attack of the acetone enolate on the electron-deficient aromatic ring of 1,2,3-trifluoro-4-nitrobenzene, leading to the displacement of a fluoride ion.

Quantitative Data Summary

The following table summarizes typical reaction parameters for analogous SNAr reactions involving activated aryl fluorides and ketone enolates. This data can serve as a starting point for the optimization of the synthesis of 1-(2,3-difluoro-6-nitrophenyl)propan-2-one.

| Parameter | Value/Range | Reference |

| Starting Materials | 1,2,3-Trifluoro-4-nitrobenzene, Acetone | - |

| Base | Sodium Hydride (NaH), Lithium Diisopropylamide (LDA) | General Knowledge |

| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | General Knowledge |

| Reaction Temperature | 0 °C to Room Temperature | General Knowledge |

| Reaction Time | 2 - 24 hours | General Knowledge |

| Typical Yield | 60 - 90% (for analogous reactions) | General Knowledge |

Experimental Protocols

The following is a plausible experimental protocol for the synthesis of 1-(2,3-difluoro-6-nitrophenyl)propan-2-one based on established methodologies for SNAr reactions.

1. Preparation of Acetone Enolate:

-

Materials:

-

Sodium Hydride (60% dispersion in mineral oil) or Lithium Diisopropylamide (LDA) solution

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Acetone, anhydrous

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) under a nitrogen atmosphere.

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.

-

Add anhydrous THF or DMF to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add anhydrous acetone (1.0 equivalent) dropwise to the stirred suspension.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium enolate of acetone.

-

2. Nucleophilic Aromatic Substitution Reaction:

-

Materials:

-

Acetone enolate solution (from step 1)

-

1,2,3-Trifluoro-4-nitrobenzene

-

Anhydrous THF or DMF

-

-

Procedure:

-

Dissolve 1,2,3-trifluoro-4-nitrobenzene (1.0 equivalent) in a minimal amount of anhydrous THF or DMF in a separate flask under a nitrogen atmosphere.

-

Slowly add the solution of 1,2,3-trifluoro-4-nitrobenzene to the pre-formed acetone enolate solution at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

3. Work-up and Purification:

-

Materials:

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

-

-

Procedure:

-

Upon completion of the reaction (as indicated by TLC), cool the mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 1-(2,3-difluoro-6-nitrophenyl)propan-2-one.

-

References

An In-depth Technical Guide to the Reaction Mechanism of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core reaction mechanism of 1-(2,3-difluoro-6-nitrophenyl)propan-2-one. The primary focus is on the well-established Nucleophilic Aromatic Substitution (SNAr) mechanism, which governs the reactivity of this class of compounds. This document will detail the mechanistic steps, present relevant quantitative data from analogous reactions, provide generalized experimental protocols, and illustrate the key pathways using visualizations. This guide is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who are working with or interested in the synthesis and reactivity of fluorinated nitroaromatic compounds.

Introduction

1-(2,3-Difluoro-6-nitrophenyl)propan-2-one is a substituted aromatic compound of significant interest in synthetic chemistry, particularly as a potential intermediate in the synthesis of bioactive molecules. The presence of two fluorine atoms and a nitro group on the phenyl ring renders the molecule highly susceptible to nucleophilic attack. Understanding the underlying reaction mechanism is crucial for predicting its reactivity, designing synthetic routes, and optimizing reaction conditions.

The core reactivity of 1-(2,3-difluoro-6-nitrophenyl)propan-2-one is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is characteristic of aromatic rings that are activated by strong electron-withdrawing groups, such as the nitro group (-NO₂), and possess a good leaving group, in this case, a fluoride ion (F⁻).

The Nucleophilic Aromatic Substitution (SNAr) Reaction Mechanism

The SNAr reaction of 1-(2,3-difluoro-6-nitrophenyl)propan-2-one proceeds through a two-step addition-elimination sequence.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

A nucleophile (Nu⁻) attacks the electron-deficient aromatic ring at one of the carbons bearing a fluorine atom. The strong electron-withdrawing effect of the nitro group, ortho to one of the fluorine atoms and para to the other, significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[1][2] The negative charge of this intermediate is delocalized over the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[3][4]

The presence of the nitro group ortho and para to the leaving groups is essential for the stabilization of the Meisenheimer complex, which is the rate-determining step of the reaction.[3]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second step, the leaving group, a fluoride ion, is eliminated from the Meisenheimer complex. This step is typically fast and results in the restoration of the aromaticity of the ring, yielding the substituted product. Fluorine is an effective leaving group in SNAr reactions, a fact attributed to the high electronegativity of fluorine which polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[1]

Regioselectivity

In 1-(2,3-difluoro-6-nitrophenyl)propan-2-one, there are two potential sites for nucleophilic attack: the carbon at position 2 (C2) and the carbon at position 3 (C3). The nitro group is ortho to the fluorine at C2 and meta to the fluorine at C3. The rate of SNAr reactions is significantly faster when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge of the Meisenheimer intermediate onto the nitro group.[3][5] Therefore, nucleophilic attack is strongly favored at the C2 position, leading to the displacement of the fluorine atom ortho to the nitro group.

Quantitative Data

| Reactant | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,4-Difluoronitrobenzene | Morpholine | - | EtOH | Reflux | 27 | ~70-80 | [6][7] |

| 2,4-Difluoronitrobenzene | Benzyl alcohol | KOtBu | Toluene | 0-5 | 1 | >98 (ortho) | [8] |

| 3,4-Difluoronitrobenzene | Morpholine | - | DMSO | - | - | High | [7] |

| 2-Fluoro-5-nitrobenzene-1,4-diamine | Thiophenol | NaH | THF | rt | - | Good | [9] |

| 2,3,4-Trifluoronitrobenzene | NaOH (aq) | - | Water | 20-100 | - | High | [10] |

Experimental Protocols

The following are generalized experimental protocols for conducting SNAr reactions with substrates similar to 1-(2,3-difluoro-6-nitrophenyl)propan-2-one. These should be adapted and optimized for specific nucleophiles and reaction scales.

Protocol 1: Reaction with an Amine Nucleophile

-

Materials: 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one, amine nucleophile (e.g., piperidine, morpholine), a base (e.g., K₂CO₃ or Et₃N), and a polar aprotic solvent (e.g., DMF, DMSO).

-

Procedure:

-

To a solution of 1-(2,3-difluoro-6-nitrophenyl)propan-2-one (1.0 eq) in the chosen solvent, add the amine nucleophile (1.1 - 1.5 eq) and the base (2.0 eq).

-

Stir the reaction mixture at room temperature or heat to 50-100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[9]

-

Protocol 2: Reaction with an Alcohol Nucleophile

-

Materials: 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one, alcohol or phenol nucleophile, a strong base (e.g., NaH or KOtBu), and an anhydrous polar aprotic solvent (e.g., THF, DMF).

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in the anhydrous solvent.

-

Add the base (1.2 eq) portion-wise at 0 °C to form the alkoxide or phenoxide.

-

Add a solution of 1-(2,3-difluoro-6-nitrophenyl)propan-2-one (1.0 eq) in the same solvent to the alkoxide/phenoxide solution.

-

Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent and purify as described in Protocol 1.[9]

-

Visualizations

Reaction Mechanism Diagram

Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Workflow Diagram

Caption: A general experimental workflow for a Nucleophilic Aromatic Substitution reaction.

Applications in Drug Development

The SNAr reaction on fluorinated nitroaromatic cores is a cornerstone in the synthesis of many pharmaceuticals, most notably the fluoroquinolone antibiotics .[11][12][13] Compounds like ciprofloxacin and levofloxacin are synthesized using SNAr reactions to introduce key substituents onto the quinolone ring system.[11] The reactivity of 1-(2,3-difluoro-6-nitrophenyl)propan-2-one makes it a potential building block for the synthesis of novel analogues of existing drugs or for the development of new chemical entities with potential therapeutic applications. The propan-2-one moiety can be a handle for further chemical transformations, allowing for the construction of more complex molecular architectures.

Conclusion

The reaction mechanism of 1-(2,3-difluoro-6-nitrophenyl)propan-2-one is predominantly a Nucleophilic Aromatic Substitution (SNAr). The presence of a strongly electron-withdrawing nitro group and two fluorine leaving groups makes the aromatic ring highly activated towards nucleophilic attack. The reaction proceeds via a stabilized Meisenheimer complex, with a strong regiochemical preference for substitution at the C2 position, ortho to the nitro group. While specific quantitative data for this exact compound is limited, a wealth of information from analogous systems allows for the reliable prediction of its reactivity and the design of synthetic protocols. This understanding is critical for the effective utilization of this and similar compounds in synthetic and medicinal chemistry.

References

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. vapourtec.com [vapourtec.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one, a key chemical intermediate in the synthesis of pharmaceuticals, particularly fluoroquinolone antibiotics. This document details its commercial availability, physicochemical properties, a proposed synthesis protocol, and its putative role in drug discovery workflows. The information is intended to support researchers and drug development professionals in sourcing and utilizing this compound for their research and development activities.

Introduction

1-(2,3-Difluoro-6-nitrophenyl)propan-2-one (CAS No. 121247-16-3) is a fluorinated aromatic ketone of significant interest in medicinal chemistry. Its structural features, including the difluoronitrophenyl moiety, make it a valuable precursor for the synthesis of complex heterocyclic compounds. Notably, its precursor, 2,3-Difluoro-6-nitrophenol, is a crucial building block in the production of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. This guide aims to consolidate the available technical information on 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one to facilitate its application in research and pharmaceutical development.

Commercial Availability

1-(2,3-Difluoro-6-nitrophenyl)propan-2-one is commercially available from several chemical suppliers. Researchers can source this compound for laboratory and research purposes. Notable suppliers include:

-

Santa Cruz Biotechnology, Inc. [1]

-

Career Henan Chemical Co.

It is advisable to request a certificate of analysis from the supplier to confirm the purity and identity of the compound before use.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one is presented in the table below. This data has been compiled from publicly available resources.[2]

| Property | Value | Source |

| CAS Number | 121247-16-3 | PubChem |

| Molecular Formula | C₉H₇F₂NO₃ | PubChem |

| Molecular Weight | 215.15 g/mol | PubChem |

| IUPAC Name | 1-(2,3-difluoro-6-nitrophenyl)propan-2-one | PubChem |

| Appearance | Not specified (likely a solid) | - |

| Purity | ≥98% (as offered by some suppliers) | MOLBASE |

Experimental Protocols

Synthesis of the Precursor: 2,3-Difluoro-6-nitrophenol

A patented method for the synthesis of isomer-free 2,3-difluoro-6-nitrophenol involves the reaction of 2,3,4-trifluoronitrobenzene with an aqueous solution of an alkali or alkaline earth metal hydroxide. The reaction is carried out in the absence of an organic solvent at a temperature between 20°C and 100°C. The pH of the reaction mixture is then adjusted to approximately 1 to 6 with the addition of an acid. The resulting product is purified by steam distillation and isolated upon cooling.[3]

Proposed Synthesis of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

The conversion of 2,3-difluoro-6-nitrophenol to 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one can be achieved via a Williamson ether synthesis, followed by a rearrangement, or more directly through C-alkylation. A common method for such transformations involves the reaction of the phenol with a suitable three-carbon building block, such as chloro- or bromoacetone, in the presence of a base.

Reaction Scheme:

References

Methodological & Application

Application Notes and Protocols for 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,3-Difluoro-6-nitrophenyl)propan-2-one, with the CAS number 121247-16-3, is a valuable building block in organic synthesis, particularly for the preparation of fluorinated indole derivatives.[1][2] The presence of the nitro group and the difluoro-substituted aromatic ring makes it a versatile precursor for the synthesis of complex heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. The nitro group can be readily transformed into an amino group, facilitating intramolecular cyclization reactions to form heterocyclic rings. Aromatic fluorine atoms can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.

This document provides detailed application notes and experimental protocols for the utilization of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one in the synthesis of 7,8-difluoro-2-methyl-1H-indole, a key intermediate for various pharmaceutical compounds.

Application: Synthesis of 7,8-Difluoro-2-methyl-1H-indole via Reductive Cyclization

A primary application of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one is in the synthesis of substituted indoles through reductive cyclization. This transformation is analogous to the Leimgruber-Batcho indole synthesis, which is a powerful method for constructing the indole core.[3][4] The process involves the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with the adjacent ketone moiety to form the indole ring.

The resulting 7,8-difluoro-2-methyl-1H-indole is a valuable scaffold in the development of therapeutic agents. The unique substitution pattern of the indole ring can lead to novel biological activities.

Key Reaction: Reductive Cyclization

The reductive cyclization of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one to 7,8-difluoro-2-methyl-1H-indole can be effectively achieved using reducing agents such as zinc in acetic acid. This method has been shown to be highly efficient for the synthesis of similar fluorinated indoles, with reported yields of up to 95% for the analogous 6-fluoro-2-methyl indole.[5]

Caption: Reaction scheme for the reductive cyclization of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one.

Experimental Protocol: Synthesis of 7,8-Difluoro-2-methyl-1H-indole

This protocol is adapted from a similar procedure for the synthesis of 6-fluoro-2-methyl indole.[5]

Materials:

-

1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

-

Zinc dust

-

Glacial Acetic Acid

-

Water (deionized)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one (1.0 eq) in a mixture of glacial acetic acid and water (e.g., a 1:1 to 4:1 v/v ratio).

-

Addition of Reducing Agent: To the stirred suspension, add zinc dust (2.0-3.0 eq) portion-wise. The addition may be exothermic, and the reaction temperature should be monitored.

-

Reaction: After the addition of zinc is complete, heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup:

-

Cool the reaction mixture to room temperature and filter off the excess zinc dust and inorganic salts.

-

Dilute the filtrate with water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 7,8-difluoro-2-methyl-1H-indole.

Caption: Experimental workflow for the synthesis of 7,8-difluoro-2-methyl-1H-indole.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 7,8-difluoro-2-methyl-1H-indole based on the protocol provided and data from analogous reactions.[5]

| Parameter | Value |

| Starting Material | 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one |

| Molecular Weight | 215.15 g/mol [1] |

| Product | 7,8-Difluoro-2-methyl-1H-indole |

| Molecular Weight | 167.16 g/mol |

| Expected Yield | >90% |

| Purity (after purification) | >98% |

| Appearance | Off-white to pale yellow solid |

Spectroscopic Data (Expected for 7,8-Difluoro-2-methyl-1H-indole)

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0 (br s, 1H, NH), 7.0-7.5 (m, 2H, Ar-H), 6.3 (s, 1H, H-3), 2.4 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~145-155 (2C, C-F), ~135 (C-2), ~120-130 (Ar-C), ~100 (C-3), ~13 (CH₃) |

| Mass Spectrometry (EI) | m/z (%): 167 (M⁺, 100) |

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The reaction between zinc and acetic acid produces hydrogen gas, which is flammable. Ensure there are no open flames or ignition sources nearby.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]

Application Notes and Protocols: 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 1-(2,3-difluoro-6-nitrophenyl)propan-2-one, a valuable chemical intermediate in the development of novel pharmaceuticals, particularly in the realm of fluoroquinolone antibiotics.

Chemical Properties and Data

1-(2,3-Difluoro-6-nitrophenyl)propan-2-one is a nitroaromatic compound featuring a propan-2-one substituent. The presence of two fluorine atoms and a nitro group on the phenyl ring significantly influences its reactivity, making it a versatile precursor for various heterocyclic compounds.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₉H₇F₂NO₃ | [1] |

| Molecular Weight | 215.15 g/mol | [1] |

| CAS Number | 121247-16-3 | [3] |

| Appearance | Expected to be a solid | |

| Purity (Typical) | ≥98% (Commercially available) | [3] |

| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, Acetone) |

Synthesis Protocol: Nucleophilic Aromatic Substitution

A plausible and efficient method for the synthesis of 1-(2,3-difluoro-6-nitrophenyl)propan-2-one involves the nucleophilic aromatic substitution (SNA) of 1,2,3-trifluoro-4-nitrobenzene with a suitable acetone enolate equivalent, such as acetylacetone, followed by deacetylation. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack.

Experimental Protocol:

Materials:

-

1,2,3-Trifluoro-4-nitrobenzene

-

Acetylacetone

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (1.5 equivalents) and anhydrous DMF.

-

Addition of Reagents: To the stirred suspension, add acetylacetone (1.2 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes to facilitate the formation of the enolate.

-

Nucleophilic Substitution: Add 1,2,3-trifluoro-4-nitrobenzene (1.0 equivalent) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up (Intermediate): After completion, cool the reaction to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, 3-(2,3-difluoro-6-nitrophenyl)pentane-2,4-dione.

-

Deacetylation: To the crude intermediate, add a mixture of acetic acid and concentrated hydrochloric acid (1:1 v/v).

-

Hydrolysis: Heat the mixture to reflux for 2-3 hours to effect deacetylation.

-

Final Work-up and Purification: Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2,3-difluoro-6-nitrophenyl)propan-2-one.

| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Theoretical Yield (g) |

| 1,2,3-Trifluoro-4-nitrobenzene | 177.08 | 1.0 | - |

| Acetylacetone | 100.12 | 1.2 | - |

| Potassium Carbonate | 138.21 | 1.5 | - |

| 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one | 215.15 | - | (based on starting material) |

Note: Yields for this specific reaction are not reported in the literature; however, similar nucleophilic aromatic substitutions on activated fluoroaromatics typically proceed in good to excellent yields.

Synthesis Workflow Diagram

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of kinase inhibitor precursors derived from 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one. The core of the synthetic strategy involves a reductive cyclization to form a substituted indole scaffold, a privileged structure in many kinase inhibitors. Subsequent functionalization of this indole core is described to generate compounds with potential kinase inhibitory activity. This protocol is intended to serve as a foundational method for the development of novel therapeutics targeting various kinase signaling pathways.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.

The starting material, 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one, is a versatile building block for the synthesis of heterocyclic compounds.[1] Its ortho-nitro ketone functionality makes it an ideal precursor for the synthesis of indole derivatives through reductive cyclization. The fluorine substituents on the phenyl ring can enhance binding affinity and modulate the physicochemical properties of the final compounds, potentially leading to improved drug candidates. This application note details a two-stage protocol: the synthesis of a key indole intermediate and its subsequent elaboration into a potential kinase inhibitor.

Signaling Pathways and Kinase Targets

Kinase inhibitors often target ATP-binding sites, and scaffolds derived from 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one can be designed to interact with various kinases. For instance, Janus kinases (JAKs) are a family of tyrosine kinases that play a crucial role in cytokine signaling pathways that are important in cancer and immune-inflammatory diseases. The JAK-STAT signaling pathway, initiated by cytokine binding to its receptor, leads to the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, which in turn regulate gene expression. Inhibitors of this pathway have shown therapeutic efficacy.

Below is a diagram illustrating a generalized kinase signaling pathway and the point of inhibition.

Caption: Generalized Receptor Tyrosine Kinase Signaling Pathway and Point of Inhibition.

Experimental Protocols

This section details a two-stage synthetic protocol. The first stage is the synthesis of the core indole scaffold, and the second stage is its conversion to a urea-functionalized derivative, a common motif in kinase inhibitors.

Stage 1: Synthesis of 4,5-Difluoro-7-nitro-2-methyl-1H-indole

This procedure is based on the reductive cyclization of ortho-nitroaryl ketones.

Caption: Workflow for the Synthesis of the Indole Intermediate.

Materials:

-

1-(2,3-Difluoro-6-nitrophenyl)propan-2-one (1.0 equiv)

-

10% Palladium on Carbon (Pd/C) (0.1 equiv)

-

Ethanol (anhydrous)

-

Hydrogen gas (H₂)

-

Celite

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., H₂ balloon)

-

Stir plate and stir bar

-

Filtration apparatus

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

To a round-bottom flask, add 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one and anhydrous ethanol.

-

Carefully add 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 4,5-Difluoro-7-nitro-2-methyl-1H-indole.

Stage 2: Synthesis of N-(4,5-Difluoro-2-methyl-1H-indol-7-yl)-N'-(aryl)urea

This stage involves the reduction of the nitro group followed by the formation of a urea linkage.

Materials:

-

4,5-Difluoro-7-nitro-2-methyl-1H-indole (1.0 equiv)

-

Tin(II) chloride dihydrate (SnCl₂) (3.0 equiv)

-

Ethanol

-

Aryl isocyanate (1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Stir plate and stir bar

-

Reflux condenser

Procedure:

Part A: Reduction of the Nitro Group

-

Dissolve 4,5-Difluoro-7-nitro-2-methyl-1H-indole in ethanol in a round-bottom flask.

-

Add Tin(II) chloride dihydrate and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until the pH is basic.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 7-amino-4,5-difluoro-2-methyl-1H-indole. This intermediate can be used in the next step without further purification.

Part B: Urea Formation

-

Dissolve the crude 7-amino-4,5-difluoro-2-methyl-1H-indole in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Add the desired aryl isocyanate dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography or recrystallization to obtain the final urea-functionalized kinase inhibitor.

Data Presentation

The following table summarizes hypothetical data for a series of synthesized urea derivatives, illustrating the type of information that should be collected and presented.

| Compound ID | Aryl Group (R) | Yield (%) | Purity (%) | IC₅₀ (JAK2, nM) |

| KI-001 | Phenyl | 65 | >98 | 150 |

| KI-002 | 4-Chlorophenyl | 72 | >99 | 75 |

| KI-003 | 3-Trifluoromethylphenyl | 68 | >98 | 50 |

| KI-004 | 2,4-Difluorophenyl | 75 | >99 | 90 |

Conclusion

The protocols outlined in this document provide a robust framework for the synthesis of novel kinase inhibitors based on a 4,5-difluoro-2-methyl-1H-indole scaffold, derived from 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one. The described synthetic route is versatile, allowing for the introduction of diverse aryl groups in the final urea product, which is crucial for exploring structure-activity relationships and optimizing inhibitor potency and selectivity. Researchers can adapt these methods to generate libraries of compounds for screening against various kinase targets, contributing to the discovery of new therapeutic agents.

References

Application of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one in Medicinal Chemistry: A Key Building Block for the Synthesis of the Anticancer Drug Selinexor

Introduction

1-(2,3-Difluoro-6-nitrophenyl)propan-2-one is a crucial chemical intermediate with significant applications in medicinal chemistry, most notably as a key starting material in the synthesis of Selinexor (KPT-330). Selinexor is a first-in-class, oral Selective Inhibitor of Nuclear Export (SINE) compound that has been approved for the treatment of certain hematological malignancies, including multiple myeloma and diffuse large B-cell lymphoma. This application note provides a comprehensive overview of the use of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one in the synthesis of Selinexor, detailing the experimental protocols and the mechanism of action of the final drug product.

Application Notes

Primary Application: Synthesis of Selinexor

The primary and most well-documented application of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one in medicinal chemistry is its role as a precursor in the multi-step synthesis of Selinexor. The synthesis involves a series of chemical transformations to construct the complex molecular architecture of this potent anticancer agent.

Mechanism of Action of Selinexor

Selinexor functions by inhibiting Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2] XPO1 is a nuclear transport protein responsible for the export of numerous cargo proteins, including many tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm.[3][4] In many cancer cells, XPO1 is overexpressed, leading to the increased export and subsequent inactivation of TSPs in the cytoplasm.[5] By blocking XPO1, Selinexor forces the nuclear accumulation of TSPs, such as p53, BRCA1, and FOXO proteins.[4][5] This restoration of TSP function within the nucleus leads to the induction of apoptosis (programmed cell death) in cancer cells, while largely sparing normal cells.[3]

Therapeutic Significance of Selinexor

The unique mechanism of action of Selinexor makes it an important therapeutic option for patients with certain cancers that have become resistant to other treatments. Its ability to reactivate the body's own tumor-suppressing machinery provides a novel approach to cancer therapy. Clinical studies have demonstrated the efficacy of Selinexor, particularly in combination with other anticancer agents, in treating relapsed or refractory multiple myeloma and diffuse large B-cell lymphoma.

Experimental Protocols

The synthesis of Selinexor from 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one is a multi-step process. The following protocols are based on procedures described in the scientific and patent literature.